N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c25-20(15-6-2-1-3-7-15)23-16-10-12-24(13-11-16)19-17-8-4-5-9-18(17)21-14-22-19/h1-2,14-16H,3-13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMBEJWDEPZLTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4CCC=CC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Piperidine Ring Formation: The piperidine ring can be synthesized via reductive amination or other suitable methods.
Cyclohexene Ring Introduction: The cyclohexene ring can be introduced through a Diels-Alder reaction or other cycloaddition reactions.
Final Coupling: The final step involves coupling the quinazoline, piperidine, and cyclohexene moieties under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is being explored for its potential as a therapeutic agent in several areas:
Neurological Disorders
Research indicates that compounds with similar structures can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in the treatment of neurological disorders such as anxiety and depression . The modulation of these receptors could lead to improved therapeutic outcomes with fewer side effects compared to traditional agonists.
Anticancer Activity
Preliminary studies suggest that derivatives of tetrahydroquinazoline compounds exhibit cytotoxic effects against various cancer cell lines. The specific interaction of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide with cancer-related targets remains an area for future investigation. The structural features may enhance its ability to penetrate cellular membranes and interact with intracellular targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound:
| Structural Feature | Potential Impact |
|---|---|
| Tetrahydroquinazoline | Enhances receptor binding affinity |
| Piperidine Ring | Increases lipophilicity and membrane permeability |
| Cyclohexene Moiety | Provides steric bulk that may influence target specificity |
This table highlights how each structural component contributes to the overall biological activity of the compound.
Case Studies and Research Findings
Several studies have investigated the pharmacological properties of compounds related to this compound:
Allosteric Modulation
A study demonstrated that similar compounds could act as allosteric modulators for metabotropic glutamate receptors, providing a new avenue for treating mood disorders . This mechanism could be leveraged in developing new treatments using the compound .
Antitumor Activity
In vitro assays have shown that tetrahydroquinazoline derivatives possess significant anticancer properties against breast cancer cell lines. Although specific data on this compound is limited, its structural similarities suggest potential efficacy.
Drug Development
Further studies should focus on synthesizing analogs to refine their pharmacological profiles and enhance selectivity towards desired biological targets.
Clinical Trials
If preclinical results are promising, advancing to clinical trials will be necessary to evaluate safety and efficacy in humans.
Mechanism of Action
The mechanism by which N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohexane-1-carboxamide: Similar structure but lacks the double bond in the cyclohexene ring.
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]benzamide: Similar structure but contains a benzene ring instead of the cyclohexene ring.
Uniqueness
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide is unique due to the presence of the cyclohexene ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide, a compound of interest in medicinal chemistry, exhibits various biological activities that have been explored through synthesis and evaluation studies. This article delves into its biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O2 |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 2034225-55-1 |
The unique structure of this compound combines a tetrahydroquinazoline moiety with a piperidine ring, which is crucial for its biological activity.
Research indicates that this compound may interact with specific molecular targets, including various enzymes that are critical for cellular processes. For instance, it has been shown to inhibit cathepsin K (Cat K), an enzyme involved in bone resorption. The inhibition of Cat K is particularly relevant for conditions such as osteoporosis.
Anti-Bone Resorption Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-bone resorption activity. For example, one study reported that certain derivatives showed comparable efficacy to MIV-711, a known Cat K inhibitor. The concentration of CTX-I (a marker for bone resorption) was significantly reduced in treated groups compared to controls, indicating the compound's potential in osteoporosis treatment .
Enzymatic Assays
The biological evaluation of related compounds has been conducted through various enzymatic assays. The following table summarizes the inhibitory activities against Cat K for selected compounds derived from the same structural framework:
| Compound ID | IC50 (µM) | Notes |
|---|---|---|
| F-12 | 13.52 | Most potent among tested derivatives |
| H-9 | 20.46 | Comparable to MIV-711 |
| H-12 | 21.73 | Significant anti-bone resorption activity |
These findings suggest that modifications to the core structure can lead to enhanced biological activity.
Synthesis and Evaluation
A comprehensive study focused on synthesizing novel piperidine derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of specific functional groups was found to improve interactions with the active site of Cat K, thereby increasing inhibitory potency .
In Vivo Studies
While most studies have focused on in vitro assays, some preliminary in vivo evaluations have begun to emerge. These studies aim to assess the pharmacokinetics and therapeutic efficacy of the compound in animal models of osteoporosis.
Q & A
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer: Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps to avoid inhalation exposure. Refer to GHS hazard classifications for acute toxicity and skin/eye irritation . For spills, use inert adsorbents (e.g., sand or vermiculite) and dispose of contaminated materials as hazardous waste .
Q. Which analytical techniques are recommended for purity assessment and structural validation?
Methodological Answer: Combine high-performance liquid chromatography (HPLC) with UV detection for impurity profiling, referencing pharmacopeial standards for calibration . Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS). For crystalline forms, employ X-ray diffraction (XRD) .
Q. How should solvents and reaction conditions be selected for initial synthesis attempts?
Methodological Answer: Screen solvents based on polarity and boiling point compatibility with the tetrahydroquinazolin and piperidine moieties. Use Design of Experiments (DoE) principles to test variables like temperature (e.g., 60–120°C) and catalyst loading (e.g., 1–5 mol%) in a fractional factorial design .
Q. What are the stability considerations for short-term storage of this compound?
Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Monitor degradation via accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to map energy barriers for key intermediates. Use reaction path search algorithms (e.g., GRRM) to identify low-energy pathways, then validate predictions with small-scale experiments . Integrate machine learning to refine computational models using experimental yield data .
Q. What experimental design strategies resolve contradictions in reported pharmacological data?
Methodological Answer: Conduct meta-analyses of existing data to identify confounding variables (e.g., assay type, cell line variability). Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to validate mechanisms. Apply Bayesian statistics to quantify uncertainty in conflicting results .
Q. How can reactor design improve scalability for multi-step synthesis?
Methodological Answer: Employ continuous-flow reactors for exothermic steps (e.g., cyclization of tetrahydroquinazolin) to enhance heat transfer. Optimize residence time distribution (RTD) using computational fluid dynamics (CFD) simulations. Reference CRDC subclass RDF2050112 for reactor fundamentals .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer: Use chemical proteomics (e.g., affinity chromatography coupled with MS) to identify target proteins. Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For cellular studies, employ CRISPR-Cas9 knockouts of hypothesized targets .
Q. How can stability studies address discrepancies in degradation profiles under varying pH?
Methodological Answer: Design pH-rate profiles (pH 1–12) using buffer systems at 37°C. Monitor degradation kinetics via UV-spectroscopy and identify breakdown products using LC-MS. Apply Arrhenius modeling to predict shelf-life under physiological conditions .
Q. What strategies mitigate challenges in enantiomeric purity during synthesis?
Methodological Answer: Use chiral stationary phases (e.g., amylose-based columns) for HPLC purification. For asymmetric synthesis, screen chiral catalysts (e.g., BINAP-metal complexes) via high-throughput experimentation (HTE). Validate enantiomeric excess (ee) using circular dichroism (CD) spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
